2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-cyclobutyl-4-methyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-6-8(5-9(12)13)14-10(11-6)7-3-2-4-7/h7H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLIMIZSBAJETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488791-28-1 | |
| Record name | 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and carboxylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole, tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid can be compared to analogous thiazole-based acetic acid derivatives. Key differences in substituents, electronic effects, and physicochemical properties are summarized below:
Table 1: Comparative Analysis of Thiazole-Based Acetic Acid Derivatives
Key Observations:
Substituent Effects: Cyclobutyl vs. Phenyl Groups: The cyclobutyl group in the target compound reduces aromaticity compared to phenyl-substituted analogs (e.g., 2-[4-(4-methylphenyl)-2-phenylthiazol-5-yl]acetic acid), leading to lower lipophilicity but higher steric strain. This may affect binding affinity in biological systems .
Electronic Properties :
- The methoxyphenyl group in provides electron-donating resonance effects, stabilizing the thiazole ring and increasing the acetic acid's acidity (lower pKa) compared to the cyclobutyl derivative.
Biological Relevance :
- Compounds with extended aromatic systems (e.g., phenyl or methoxyphenyl) may exhibit stronger interactions with hydrophobic enzyme pockets, whereas the cyclobutyl derivative’s rigidity could favor selective binding to strained protein conformations .
- The chlorothiophene-sulfanyl analog shows promise in antifungal applications due to sulfur’s role in disrupting microbial redox pathways.
Synthetic Accessibility :
- The cyclobutyl group may pose challenges in synthesis due to ring strain, whereas phenyl and methoxyphenyl derivatives are more straightforward to functionalize via cross-coupling reactions .
Research Findings and Implications
- Thermochemical Stability : Computational studies (e.g., density-functional thermochemistry) suggest that exact exchange terms in functional groups (e.g., acetic acid) improve predictions of stability and reactivity, which is critical for designing analogs with optimized properties .
- Synthetic Routes : Thiol–disulfide exchange reactions, as described in , could be adapted for introducing sulfanyl groups in thiazole derivatives, though cyclobutyl integration may require specialized reagents.
Biological Activity
2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid is a synthetic organic compound characterized by its unique thiazole ring and cyclobutyl group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 211.28 g/mol. The structure features a thiazole ring that contributes to its biological activity due to the presence of sulfur and nitrogen atoms, which enhance its chemical reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate various biological pathways by binding to enzymes or receptors involved in inflammatory responses. For example, it may inhibit certain enzymes that play critical roles in inflammation, thereby reducing inflammatory responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The thiazole ring structure is commonly associated with various antimicrobial effects, which may extend to this compound. Specific assays are required to quantify its efficacy against different microbial strains.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. By inhibiting inflammatory mediators, it could potentially serve as a therapeutic agent for conditions characterized by excessive inflammation.
Research Findings and Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various strains | , |
| Anti-inflammatory | Modulates inflammatory pathways | , |
| Cytotoxicity | Potential effects on cancer cell lines |
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies have demonstrated the cytotoxic effects of related compounds on human hepatocellular carcinoma cell lines. Although specific data on this compound's cytotoxicity is limited, compounds with similar structures have shown promise in inducing apoptosis and cell cycle arrest in cancer cells . Further research is needed to establish the direct effects of this compound on cancer cell lines.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid be optimized for improved yield and purity?
- Methodological Answer :
- Reaction Conditions : Optimize temperature, reaction time, and catalyst loading using Design of Experiments (DoE) principles to identify critical variables. For example, refluxing in acetic acid (3–5 hours) with sodium acetate as a base is a common approach for analogous thiazole derivatives .
- Purification : Recrystallization from a DMF/acetic acid mixture can enhance purity, as demonstrated in similar thiazole-acetic acid syntheses .
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using -NMR (e.g., cyclobutyl proton signals at δ 2.5–3.0 ppm) and high-resolution mass spectrometry.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation are mandatory, as per GHS guidelines for structurally related thiazole compounds .
- Waste Disposal : Follow institutional guidelines for hazardous organic waste, prioritizing neutralization before disposal.
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For instance, ICReDD’s approach integrates reaction path searches with experimental validation to accelerate discovery .
- Molecular Docking : Screen derivatives for binding affinity to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina, prioritizing substituents that enhance steric or electronic interactions.
- Data Feedback : Employ machine learning to correlate computational predictions with experimental yields, refining predictive models iteratively .
Q. How should researchers address contradictory data in reaction yields across varying experimental conditions?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst loading). For example, a Plackett-Burman design can isolate critical factors in multi-variable systems .
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out environmental variability.
- Mechanistic Studies : Use kinetic profiling (e.g., in situ IR spectroscopy) to detect intermediate species that may explain yield discrepancies .
Q. What advanced techniques are recommended for elucidating the reaction mechanism of this compound’s synthesis?
- Methodological Answer :
- Isotopic Labeling : Track -labeled cyclobutyl groups to confirm regioselectivity in thiazole ring formation.
- Computational Modeling : Simulate reaction pathways using Gaussian or ORCA software to identify rate-limiting steps, such as cyclobutyl ring strain effects .
- Cross-Validation : Compare experimental activation energies (from Arrhenius plots) with DFT-calculated values to validate mechanistic hypotheses .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., methyl to ethyl at position 4, cyclobutyl to spirocyclic analogs) using modular synthetic routes .
- Biological Assays : Test derivatives against target enzymes (e.g., bacterial FabH inhibitors) using enzyme-linked immunosorbent assays (ELISAs) or microplate spectrophotometry.
- Data Integration : Use multivariate regression to correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity, as seen in related thiazole-acetic acid studies .
Notes on Data Contradictions and Methodological Gaps
- Synthetic Yield Variability : Discrepancies may arise from trace moisture in acetic acid (hygroscopicity) or incomplete cyclobutyl ring closure. Pre-drying solvents over molecular sieves is advised .
- Computational Limitations : DFT may underestimate steric effects in cyclobutyl-containing systems; hybrid QM/MM methods are recommended for improved accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
